Octinoxate

Description

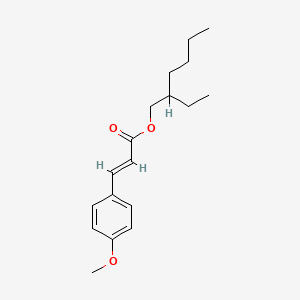

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGZDTIWKVFICR-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047205 | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000014 [mmHg] | |

| Record name | Octinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow liquid, Colorless to light yellow viscous liquid | |

CAS No. |

5466-77-3, 83834-59-7 | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83834-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octinoxate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083834597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parsol MCX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTINOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5P7MUD51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range) | |

| Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20378 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the UVB Absorption Mechanism of Octinoxate

Abstract: Octinoxate (B1216657) (Ethylhexyl Methoxycinnamate) is one of the most prevalent UVB-filtering agents used in commercial sunscreen formulations. Its efficacy is rooted in a complex series of photophysical and photochemical processes initiated by the absorption of UVB radiation. This technical guide provides a detailed examination of the core mechanisms of action, including electronic excitation, energy dissipation pathways, E/Z photoisomerization, and photodegradation. Quantitative data are summarized, key experimental protocols are detailed, and the underlying processes are visualized through signaling and workflow diagrams to offer a comprehensive resource for researchers in dermatology, photobiology, and cosmetic science.

Core Mechanism of UVB Absorption

This compound, chemically known as 2-ethylhexyl 4-methoxycinnamate, is an organic UVB filter belonging to the cinnamate (B1238496) class. Its molecular structure features a conjugated system of double bonds, including an aromatic ring and an acrylate (B77674) group, which acts as the chromophore responsible for absorbing high-energy UVB radiation (280-320 nm).[1][2]

The fundamental mechanism involves the following steps:

-

Photon Absorption: The chromophore absorbs a UVB photon, causing an electron to transition from a lower-energy ground state (S₀) to a higher-energy excited singlet state (S₁ or S₂).[1] This is primarily a π → π* transition.[3]

-

Excited State Deactivation: The molecule in its excited state is unstable and must dissipate the excess energy to return to the ground state. The primary and desired pathway for an effective sunscreen agent is the rapid, non-radiative conversion of this electronic energy into vibrational energy, which is then released as low-energy, less harmful heat.[1]

However, this energy dissipation is not a simple, single step. It competes with several other photochemical pathways that dictate the filter's overall efficacy, photostability, and potential interactions within a formulation.

Dominant Photochemical Pathways

Upon UVB absorption, this compound primarily undergoes two key processes: a reversible photoisomerization and an irreversible photodegradation.

E/Z (trans-cis) Photoisomerization

In the absence of interacting agents, the predominant mechanism for energy dissipation is the reversible isomerization around the carbon-carbon double bond of the acrylate group.[4][5]

-

Initial State: this compound exists predominantly as the more thermodynamically stable E-isomer (trans-octinoxate). This isomer possesses a high molar absorption coefficient within the UVB range, making it an efficient protector.[6]

-

Isomerization: Upon absorbing a UVB photon, the molecule has sufficient energy to overcome the rotational barrier of the double bond, converting to the Z-isomer (cis-octinoxate).[6][7]

-

Reduced Efficacy: The resulting Z-isomer has a significantly lower molar absorption coefficient and its peak absorption is slightly shifted.[5][6] This conversion, therefore, leads to a decrease in the sunscreen's protective capability over time with UV exposure.

-

Reversibility: The process is reversible, and the Z-isomer can revert to the more stable E-isomer, although this thermal relaxation is typically slower than the photo-induced forward reaction, leading to the establishment of a photostationary state with a mixture of both isomers under continuous irradiation.

-

Caption: E/Z photoisomerization pathway of this compound upon UVB exposure. */

Excited-State Dynamics and Energy Dissipation

The process of converting UV energy to heat involves intricate excited-state dynamics. The initial absorption excites the molecule to a "bright" ¹ππ* state (S₂). From here, an efficient deactivation pathway is crucial for photostability.

-

Internal Conversion (IC): The molecule rapidly undergoes internal conversion from the S₂ state to a lower-energy excited singlet state, S₁. Studies suggest this S₁ state has significant ¹nπ* character, which is considered a "dark" state.[3][5]

-

Non-Radiative Decay: From the S₁ state, the molecule returns to the ground state (S₀) primarily through non-radiative decay, dissipating the absorbed energy as heat. The transition from the ¹nπ* state can be a rate-limiting step, acting as a bottleneck that impedes rapid energy dissipation.[3]

-

Intersystem Crossing (ISC): A competing pathway is intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁). While less dominant, the formation of triplet states can lead to sensitization reactions and the generation of reactive oxygen species (ROS), contributing to photodegradation.

-

Caption: Key electronic transitions and energy dissipation pathways for this compound. */

Photodegradation

In addition to isomerization, this compound can undergo irreversible photodegradation, especially when formulated with other UV absorbers like Avobenzone (B1665848).[8][9] This process not only reduces UV protection but can also generate potentially harmful photoproducts and free radicals.[2][8]

-

Mechanism: The interaction, particularly with avobenzone, appears to prevent the efficient E/Z isomerization, favoring photolytic cleavage instead.[4][8]

-

Products: Known degradation products include 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol.[2]

-

Consequences: The formation of these smaller molecules results in a significant loss of UVB absorbance and compromises the broad-spectrum protection of the final product.

Quantitative Data Summary

The efficacy of this compound is defined by its spectral properties. The transition from the E to the Z isomer upon UV exposure leads to a notable decline in its protective ability, as quantified by the changes in their molar absorption coefficients (ε).

| Parameter | E-Octinoxate (trans) | Z-Octinoxate (cis) | Reference(s) |

| Peak Absorption (λmax) | ~310-311 nm (in protic solvents) | ~291 nm (in cyclohexane) | [2][4][6] |

| Molar Absorptivity (ε) | ~24,000 L mol⁻¹ cm⁻¹ (at 310 nm) | ~12,600 L mol⁻¹ cm⁻¹ (at 291 nm) | [6] |

| UVB Absorption Capacity | High | Significantly Lower | [4][5][6] |

Experimental Protocols

The photostability and photochemical behavior of this compound are assessed using standardized in vitro methods.

Protocol: In Vitro Photostability by UV Spectroscopy

This method quantifies the loss of UV absorbance after a controlled dose of UV radiation.

-

Sample Preparation:

-

A precise amount of the sunscreen product (e.g., 0.5 to 1.0 mg/cm²) is applied to a roughened polymethyl methacrylate (B99206) (PMMA) plate.[10]

-

The sample is spread evenly across the surface using a gloved finger to create a uniform film.[10]

-

The plate is allowed to equilibrate in the dark for at least 30 minutes to allow the film to stabilize.[10][11]

-

-

Initial Measurement:

-

The initial absorbance spectrum of the film is measured using a spectrophotometer equipped with an integrating sphere, typically from 290 nm to 400 nm.[11]

-

-

Irradiation:

-

Final Measurement & Analysis:

-

After irradiation, the absorbance spectrum is measured again.

-

The pre- and post-irradiation spectra are compared to calculate the percentage loss in protection and determine the photostability of the formulation.

-

-

Caption: Experimental workflow for in vitro photostability testing via UV spectroscopy. */

Protocol: Isomer & Photoproduct Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the concentrations of E and Z isomers and any photodegradation products.

-

Sample Extraction:

-

Irradiated and non-irradiated (control) sunscreen films from PMMA plates are dissolved in a known volume of a suitable solvent (e.g., methanol, acetonitrile).[10] Sonication may be used to ensure complete dissolution.

-

-

Sample Preparation for HPLC:

-

The extracts are diluted to a concentration within the linear range of the instrument's calibration curve.

-

Samples are filtered through a 0.45 µm syringe filter into HPLC vials to remove particulates.[10]

-

-

Chromatographic Analysis:

-

Technique: Reversed-phase HPLC with a photodiode array (PDA) detector is commonly used.[13]

-

Column: A C18 column (e.g., Hypersil GOLD 1.9 µm, 2.1 x 100 mm) is typical.[13]

-

Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile (B52724) is used.[13]

-

Detection: The PDA detector monitors absorbance at multiple wavelengths, allowing for the identification and quantification of this compound (λmax ~310 nm), its isomer, and various photoproducts based on their retention times and UV spectra.[10][13]

-

-

Caption: Experimental workflow for HPLC analysis of this compound and its photoproducts. */

Conclusion

The mechanism of action of this compound in UVB absorption is a multifaceted process governed by the principles of photochemistry. While its primary function is to convert harmful UVB radiation into heat, its efficacy is intrinsically linked to the competition between reversible E/Z photoisomerization and irreversible photodegradation. The conversion to the less-effective Z-isomer represents a temporary loss of protection, whereas photodegradation leads to a permanent decline in performance. A thorough understanding of these pathways, supported by quantitative analysis and robust experimental protocols, is critical for the development of photostable, effective, and safe broad-spectrum sunscreen formulations.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. spflist.com [spflist.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. A post-HF approach to the sunscreen octyl methoxycinnamate [ouci.dntb.gov.ua]

- 8. Unexpected photolysis of the sunscreen this compound in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Identification of Octinoxate Degradation Products and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octinoxate (B1216657), also known as ethylhexyl methoxycinnamate, is a widely utilized organic UVB filter in sunscreens and other personal care products. Its primary function is to absorb and dissipate UVB radiation, thereby protecting the skin from sun damage. However, concerns regarding its stability under UV irradiation and its potential for systemic absorption and metabolism have prompted in-depth investigations into its degradation products and metabolites. This technical guide provides a comprehensive overview of the current scientific understanding of these compounds, detailing their identification, quantification, and the analytical methodologies employed. Furthermore, it explores the interaction of this compound with key biological signaling pathways.

Photodegradation of this compound

This compound is known to be susceptible to photodegradation upon exposure to UV radiation, which can compromise the efficacy of sunscreen formulations and lead to the formation of various byproducts. The primary photodegradation pathway involves the isomerization of the trans-octinoxate to the less effective cis-isomer, followed by further degradation into other compounds.

Key Photodegradation Products

The principal photodegradation products of this compound identified in various studies are:

-

Z-octyl-p-methoxycinnamate (cis-octinoxate): The geometric isomer of the parent compound, which has a lower UV-absorbing capacity.[1]

-

4-Methoxybenzaldehyde: An aldehyde formed from the breakdown of the cinnamate (B1238496) moiety.[2]

-

2-Ethylhexanol: The alcohol moiety of the this compound ester.[2]

Quantitative Analysis of Photodegradation

The rate and extent of this compound photodegradation can be influenced by the formulation matrix and the presence of other UV filters. For instance, in some formulations, up to 50% of this compound can degrade within two hours of UV exposure.[2] The presence of photostabilizers, such as octocrylene, can improve the stability of this compound.[3]

| Product | Condition | Quantitative Data | Reference |

| This compound | 7.5% in a sunscreen formulation | 50% degradation after 2 hours of UV exposure | [2] |

| This compound | Sunscreen with photostabilizers | 30% loss after UV exposure | [2] |

| This compound | In the presence of avobenzone (B1665848) | Concomitant photolysis observed, predominating over photoisomerization | [4] |

Photodegradation Pathway of this compound

References

molecular structure and chemical properties of ethylhexyl methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl methoxycinnamate (EHMC), also known as octinoxate, is a widely utilized organic compound in the pharmaceutical and cosmetic industries, primarily functioning as a UVB filter in sunscreen and other personal care products.[1][2] Its efficacy in absorbing UVB radiation helps protect the skin from sun damage, including sunburn and the long-term risks of photoaging and skin cancer.[1] This technical guide provides an in-depth overview of the molecular structure, chemical properties, synthesis, and analytical methodologies related to ethylhexyl methoxycinnamate, tailored for a scientific audience.

Molecular Structure and Chemical Properties

Ethylhexyl methoxycinnamate is the ester of 4-methoxycinnamic acid and 2-ethylhexanol.[1][3] The predominant isomer is the trans (E) isomer, which is more stable and possesses the desired UV-absorbing properties.[4] However, upon exposure to UV radiation, it can undergo photoisomerization to the cis (Z) form, which has a lower UV-filtering efficiency.[3][4]

Chemical Structure:

-

Chemical Name: 2-Ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[1]

-

Synonyms: this compound, Octyl methoxycinnamate (OMC), Parsol MCX, Uvinul MC80[1][3]

-

Molecular Formula: C₁₈H₂₆O₃[1]

-

Molecular Weight: 290.40 g/mol [5]

A diagram illustrating the general workflow for characterizing the molecular structure of ethylhexyl methoxycinnamate is provided below.

Figure 1. Molecular Structure Characterization Workflow.

Physicochemical Properties

A summary of the key physicochemical properties of ethylhexyl methoxycinnamate is presented in the table below.

| Property | Value | References |

| Appearance | Clear to pale yellow, oily liquid | [1][5][6] |

| Odor | Practically odorless | [6] |

| Solubility | Insoluble in water; soluble in oils and organic solvents like ethanol (B145695). | [1][3][5] |

| Melting Point | -25 °C | [3][7] |

| Boiling Point | 198-200 °C | [3][7] |

| Density | 1.01 g/cm³ | [3] |

| Refractive Index (at 20°C) | 1.542–1.548 | [6] |

| log KOW (Octanol-Water Partition Coefficient) | High, indicating lipophilicity | [8] |

Spectroscopic Properties

The UV absorption spectrum of ethylhexyl methoxycinnamate is critical to its function as a sunscreen agent.

| Spectroscopic Property | Value | References |

| UV Absorption Maximum (λmax) | 308 - 310 nm (in the UVB range) | [1][6][9] |

| UV Absorption Range | 280 - 320 nm | [1][6][9] |

Synthesis of Ethylhexyl Methoxycinnamate

Ethylhexyl methoxycinnamate is commercially synthesized through several routes, with transesterification being a common method.

Synthesis via Transesterification

This method involves the reaction of an alkyl ester of 4-methoxycinnamic acid (such as ethyl 4-methoxycinnamate) with 2-ethylhexanol in the presence of a catalyst.

Experimental Protocol: Transesterification of Ethyl 4-Methoxycinnamate [3]

-

Reactants:

-

Ethyl 4-methoxycinnamate (EMC): 30 g (0.145 gmol)

-

2-Ethylhexanol: 100 mL (in excess)

-

p-Toluenesulfonic acid (catalyst): 3 g

-

-

Apparatus: A reaction flask equipped with a stirrer and a reflux condenser.

-

Procedure: a. Charge the reactants into the reaction flask. b. Heat the mixture to 150°C with constant agitation at 1000 rpm. c. Maintain the reaction for 6 hours. d. After the reaction, distill off the excess 2-ethylhexanol and ethanol produced under vacuum. e. Add benzene (B151609) to the residue and wash the benzene layer with a 10% sodium carbonate solution, followed by water, to remove the catalyst. f. Dry the benzene layer with anhydrous sodium sulfate. g. Remove the benzene by vacuum distillation. h. Purify the final product, ethylhexyl methoxycinnamate, by vacuum distillation.

-

Yield: Approximately 93% conversion of ethyl 4-methoxycinnamate.[3]

A diagram representing the synthesis and purification workflow is shown below.

References

- 1. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry | Semantic Scholar [semanticscholar.org]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. Estimation of physicochemical properties of 2-ethylhexyl-4-methoxycinnamate (EHMC) degradation products and their toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Biological Fate and Environmental Persistence of Octinoxate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octinoxate (B1216657), also known as ethylhexyl methoxycinnamate, is one of the most widely used UVB filters in sunscreens and other personal care products. Its primary function is to protect the skin from the harmful effects of solar radiation. However, growing concerns over its biological fate and environmental persistence have prompted extensive research into its absorption, distribution, metabolism, and excretion (ADME) in humans and its behavior and impact on various environmental compartments. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's journey through biological systems and the environment, detailing its endocrine-disrupting properties, bioaccumulation potential, and degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to inform future research and product development strategies.

Biological Fate of this compound

This compound can be absorbed through the skin and has been detected in various human biological matrices, including blood, urine, and breast milk, indicating systemic exposure.[1][2] Its lipophilic nature facilitates its distribution into fatty tissues. The metabolism of this compound primarily involves hydrolysis of the ester bond, leading to the formation of 4-methoxycinnamic acid and 2-ethylhexanol, which can then undergo further conjugation before excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies have shown that this compound is systemically absorbed after topical application.[1] This has raised concerns about its potential systemic effects, particularly its endocrine-disrupting activities.

Table 1: Human Biomonitoring Data for this compound

| Biological Matrix | Concentration Range | Reference(s) |

| Plasma | Below detection to 7 ng/mL | [3] |

| Urine | Detected | [1][2] |

| Breast Milk | Detected | [1][2][4] |

Endocrine Disrupting Effects

This compound has been identified as an endocrine-disrupting chemical (EDC) with effects on both the estrogenic and thyroid hormone systems.[1][5]

In vitro and in vivo studies have demonstrated that this compound can mimic estrogen, leading to the proliferation of estrogen-responsive cells.[1] This activity is a significant concern due to the established link between lifetime estrogen exposure and the risk of developing and progressing certain cancers.

This compound has been shown to interfere with the thyroid hormone axis. In vivo studies in fish have demonstrated that exposure to this compound can lead to an increase in plasma thyroxine (T4) levels and downregulation of genes involved in thyroid hormone regulation, such as deiodinase 2 and paired box 8.[6][7] In zebrafish larvae, this compound exposure has been shown to affect the thyroid hormone receptor and the feedback mechanisms of the hypothalamus-pituitary-thyroid (HPT) axis.[7][8][9][10] This disruption of thyroid homeostasis is a critical concern, as thyroid hormones are essential for normal development, metabolism, and neurological function.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a potential thyroid hormone disruptor - A combination of in vivo and in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Waterborne exposure to avobenzone and this compound induces thyroid endocrine disruption in wild-type and thrαa-/- zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unexpected photolysis of the sunscreen this compound in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exposure to the UV Filter Octyl Methoxy Cinnamate in the Postnatal Period Induces Thyroid Dysregulation and Perturbs the Immune System of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

Octinoxate's Interaction with Cellular Signaling Pathways: A Technical Guide

Introduction

Octinoxate (B1216657), also known as octyl methoxycinnamate (OMC), is one of the most prevalent ultraviolet (UV) B filters used in sunscreens and other personal care products to protect the skin from the harmful effects of sun exposure.[1][2] Despite its widespread use and efficacy in absorbing UVB rays, a growing body of scientific evidence has raised concerns about its systemic absorption and potential to interfere with various cellular signaling pathways.[1][3][4] this compound has been detected in human blood, urine, and breast milk, indicating that it can be absorbed through the skin and distributed systemically.[1] This guide provides an in-depth technical overview of the current understanding of this compound's interactions with key cellular signaling pathways, focusing on endocrine disruption, aryl hydrocarbon receptor modulation, and oxidative stress. The information is intended for researchers, scientists, and drug development professionals.

Endocrine Disrupting Effects

This compound is widely classified as an endocrine-disrupting chemical (EDC).[1][2] It has been shown to interfere with the signaling of several hormonal systems, including estrogen, androgen, and thyroid pathways.

Estrogenic Activity

In vitro and in vivo studies have demonstrated that this compound exhibits estrogenic activity, meaning it can mimic the effects of estrogen.[1][5] This is a significant concern as lifetime estrogen exposure is a known risk factor for the development and progression of breast cancer.[1] In cellular models, this compound has been shown to increase the proliferation of estrogen-responsive cells.[1]

Anti-Androgenic Activity

There is evidence to suggest that this compound can interfere with androgen signaling.[1][3] Numerous studies have reported that this compound exhibits anti-androgenic activity, which is associated with adverse effects on the development of reproductive organs in both male and female fetuses exposed in utero.[1] In animal studies, this compound has been linked to reduced levels of testosterone.[3]

dot

Caption: this compound's antagonistic effect on the androgen receptor signaling pathway.

Thyroid Hormone Disruption

This compound has been shown to disrupt the hypothalamus-pituitary-thyroid (HPT) axis.[6][7] Studies in zebrafish larvae demonstrated that exposure to this compound affects the thyroid hormone receptor and the feedback mechanisms of the HPT axis.[6][8][9][10] This can lead to a significant decrease in thyroxine (T4) levels, which triggers a compensatory feedback response, including the upregulation of genes such as trh, tshβ, and tshr.[6][9] In rainbow trout, exposure to high doses of this compound resulted in a significant increase in plasma thyroxine and downregulation of deiodinase 2 and paired box 8 mRNA, genes involved in thyroid hormone regulation.[7] These findings indicate that this compound has the potential to act as a thyroid hormone disruptor.[7]

dot

Caption: Disruption of the Hypothalamus-Pituitary-Thyroid (HPT) axis by this compound.

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling

Recent research has identified this compound as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11][12] The AhR pathway is a critical regulator of cellular responses to environmental contaminants and plays a role in the metabolism of various compounds.

This compound itself does not appear to act as a direct agonist or antagonist of AhR. Instead, it potentiates the activity of known AhR ligands, such as 6-formylindolo[3,2-b]carbazole (FICZ).[11][12] The proposed mechanism involves the inhibition of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are responsible for metabolizing AhR ligands.[11] By inhibiting these enzymes, this compound prolongs the activation of the AhR signaling pathway by its ligands.[11] This leads to increased transcription of AhR target genes.[11][12]

dot

References

- 1. safecosmetics.org [safecosmetics.org]

- 2. Exposure to UV-B filter octylmethoxycinnamate and human health effects: Focus on endocrine disruptor actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ewg.org [ewg.org]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxic effect of active ingredients in sunscreen products, a contemporary review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Waterborne exposure to avobenzone and this compound induces thyroid endocrine disruption in wild-type and thrαa-/- zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Waterborne exposure to avobenzone and this compound induces thyroid endocrine disruption in wild-type and thrαa<sup>−/−</sup> zebrafish larvae - ProQuest [proquest.com]

- 11. The UVR Filter this compound Modulates Aryl Hydrocarbon Receptor Signaling in Keratinocytes via Inhibition of CYP1A1 and CYP1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The UVR Filter this compound Modulates Aryl Hydrocarbon Receptor Signaling in Keratinocytes via Inhibition of CYP1A1 and CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Octinoxate on Marine Ecosystems: An In-depth Technical Guide

Abstract

Octinoxate (B1216657) (ethylhexyl methoxycinnamate) is a prevalent organic UV filter in sunscreens and personal care products. Its widespread use has led to its detection in various aquatic environments, raising concerns about its potential toxicological effects on marine ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on marine life. It consolidates quantitative toxicological data, details experimental methodologies for key studies, and visualizes the known mechanisms of action and environmental fate. This document is intended for researchers, scientists, and drug development professionals engaged in environmental toxicology and the development of safer alternatives.

Introduction

The increasing concentration of organic UV filters in coastal and marine environments represents a significant environmental challenge. This compound, due to its high production volume and use in popular consumer products, is among the most frequently detected of these compounds in seawater, sediments, and marine biota.[1] Its chemical properties contribute to its persistence and potential for bioaccumulation. This guide synthesizes the available toxicological data to provide a detailed profile of this compound's effects on key marine organisms, including corals, fish, algae, and invertebrates.

Physicochemical Properties and Environmental Fate

This compound is a lipophilic compound with low water solubility, which influences its distribution in the marine environment. It tends to partition from the water column into sediments and bioaccumulate in the tissues of marine organisms.[2] The log K_ow of this compound is greater than 6, indicating a high potential for bioaccumulation.[2]

Toxicological Effects on Marine Organisms

The toxicological effects of this compound have been documented across various trophic levels, from primary producers like phytoplankton to vertebrates such as fish. The impacts range from sublethal effects, including endocrine disruption and impaired photosynthesis, to acute toxicity leading to mortality.

Corals

Coral reefs are particularly vulnerable to chemical stressors. Studies have shown that this compound can induce coral bleaching, a process where the symbiotic algae (zooxanthellae) are expelled from the coral tissue, leading to a loss of color and energy source for the coral.[3][4] This is a significant factor contributing to coral reef degradation.[3][4] The mechanisms of this compound-induced coral bleaching are complex and may involve the induction of a lytic viral cycle in the symbiotic zooxanthellae.[5]

Fish

In fish, this compound has been identified as an endocrine-disrupting chemical (EDC).[3][6][7] It can interfere with the hypothalamus-pituitary-thyroid (HPT) axis, which is crucial for regulating development, growth, and metabolism.[3][6][7] Exposure to this compound has been shown to alter thyroid hormone levels and the expression of genes involved in the HPT axis in zebrafish larvae.[3][6]

Algae and Phytoplankton

As primary producers, algae and phytoplankton form the base of most marine food webs. This compound has been shown to inhibit the growth of marine microalgae.[8] The primary mechanism of toxicity in algae is the disruption of photosynthesis.[1][8] Specifically, this compound can suppress the Calvin cycle by reducing the activity of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][8] This disruption leads to the excessive generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[1][8]

Marine Invertebrates

This compound also poses a threat to marine invertebrates. For instance, it has been shown to impair the early developmental stages of sea urchins.[9][10] Exposure to this compound can lead to developmental abnormalities and reduced survival rates in sea urchin embryos and larvae.[9][10]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound to various marine organisms.

Table 1: Acute Toxicity of this compound to Marine Organisms

| Species | Endpoint | Duration | Concentration (µg/L) | Reference |

| Oryzias latipes (Medaka) | LC50 | 96 h | 1,803.6 | [11] |

| Leuciscus idus (Ide) | LC50 | 96 h | > 215,000 | [11] |

| Danio rerio (Zebrafish) | LC50 | 96 h | 633,000 | [11] |

| Daphnia magna | EC50 (immobilization) | 48 h | 30 | [11] |

| Mytilus galloprovincialis (Mediterranean mussel) | EC50 (embryo development) | 48 h | 130 | [11] |

| Paracentrotus lividus (Purple sea urchin) | EC50 (embryo development) | 48 h | 279 | [11] |

| Isochrysis galbana (Marine microalgae) | EC50 (growth inhibition) | 72 h | 59 | [11] |

Table 2: Chronic Toxicity of this compound to Marine Organisms

| Species | Endpoint | Duration | Concentration (µg/L) | Reference |

| Pimephales promelas (Fathead minnow) | NOEC (growth) | 14 d | 1,048 | [11] |

| Daphnia magna | NOEC (reproduction) | 21 d | 5,000 | [11] |

| Raphidocelis subcapitata (Freshwater algae) | NOEC (growth inhibition) | 72 h | ≥ 11 | [11] |

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in this guide, based on OECD guidelines and published research.

Fish Acute and Early-Life Stage Toxicity Testing

-

Test Organism: Zebrafish (Danio rerio) are commonly used.[12][13][14]

-

Test Guidelines: Based on OECD Test Guideline 203 (Fish, Acute Toxicity Test) and OECD Test Guideline 210 (Fish, Early-Life Stage Toxicity Test).[1][2][3][5][9][15][16][17][18]

-

Methodology:

-

Fertilized fish embryos are exposed to a range of this compound concentrations and a control in a static or semi-static system.[13][14]

-

For acute tests, mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.[1][2][9][16]

-

For early-life stage tests, exposure continues through hatching until the larvae in the control group are free-feeding.[3][15][17][18]

-

Sub-lethal endpoints such as hatching success, larval survival, length, weight, and morphological abnormalities are recorded.[3][15][17][18]

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the experiment.[2][17]

-

This compound concentrations in the test solutions are verified using analytical methods like LC-MS/MS.[19][20][21][22][23]

-

Algal Growth Inhibition Test

-

Test Organism: Marine microalgae such as Chlorella sp. or Isochrysis galbana.[8][11]

-

Test Guideline: Based on OECD Test Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test).[4][6][7][8][24]

-

Methodology:

-

Exponentially growing algal cultures are exposed to a series of this compound concentrations and a control.[4][6][7][8][24]

-

The cultures are incubated under constant light and temperature for 72 hours.[4][6][7][24]

-

Algal growth is measured daily by cell counts or spectrophotometry.[6]

-

The average specific growth rate and yield are calculated to determine the EC50 for growth inhibition.[6][7]

-

Sea Urchin Embryo Development Test

-

Test Organism: Sea urchins such as Paracentrotus lividus.[9][10]

-

Methodology:

-

Sea urchin gametes are collected, and fertilization is performed in vitro.[12][25][26]

-

Fertilized embryos are exposed to a range of this compound concentrations and a control.[26]

-

The embryos are incubated for a period sufficient to allow for larval development in the control group (typically 48-72 hours).[25][26]

-

The percentage of normally developed and abnormal larvae is determined at the end of the exposure period.[26]

-

The EC50 for developmental abnormalities is calculated.[27]

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound disrupts the HPT axis in fish.

Caption: this compound inhibits algal photosynthesis.

Experimental and Logical Workflows

Caption: Workflow for aquatic toxicity testing.

Caption: Environmental impact pathway of this compound.

Conclusion and Future Directions

The available scientific evidence clearly indicates that this compound poses a significant toxicological threat to marine ecosystems. Its adverse effects on a wide range of organisms, from corals to fish, underscore the need for continued research and regulatory attention. Future research should focus on the long-term, sublethal effects of this compound, as well as its interactions with other environmental stressors such as climate change and ocean acidification. Furthermore, the development and adoption of environmentally benign UV filters are crucial for mitigating the impact of personal care products on the marine environment. This guide serves as a foundational resource for professionals working towards these goals.

References

- 1. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. OECD 210: Fish, Early-life Stage Toxicity Test - Situ Biosciences [situbiosciences.com]

- 4. eurofins.com.au [eurofins.com.au]

- 5. OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines | Blue Frog Scientific [bluefrogscientific.com]

- 6. oecd.org [oecd.org]

- 7. shop.fera.co.uk [shop.fera.co.uk]

- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 9. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 10. Development of a new integrative toxicity index based on an improvement of the sea urchin embryo toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. ftp.sccwrp.org [ftp.sccwrp.org]

- 13. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. eurofins.com.au [eurofins.com.au]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. researchgate.net [researchgate.net]

- 20. Salting-out assisted liquid–liquid extraction combined with LC–MS/MS for the simultaneous determination of seven organic UV filters in environmental water samples: method development and application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 23. researchgate.net [researchgate.net]

- 24. biotecnologiebt.it [biotecnologiebt.it]

- 25. Reference Method for Measuring the Toxicity of Contaminated Sediment to Embryos and Larvae of Echinoids (Sea Urchins or Sand Dollars) - Canada.ca [canada.ca]

- 26. ecotox.com.au [ecotox.com.au]

- 27. Application of the Sea Urchin Embryo Test in Toxicity Evaluation and Effect-Directed Analysis of Wastewater Treatment Plant Effluents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Simultaneous Quantification of Octinoxate and Avobenzone in Sunscreen Formulations by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of two common UV filtering agents, octinoxate (B1216657) and avobenzone (B1665848), in sunscreen products. The described protocol offers a reliable and efficient approach for quality control and formulation analysis in the pharmaceutical and cosmetic industries.

Introduction

This compound and avobenzone are widely utilized active ingredients in commercial sunscreens, providing broad-spectrum protection against UVB and UVA radiation, respectively. The accurate and simultaneous determination of these compounds is crucial for ensuring product efficacy and regulatory compliance. This document provides a detailed protocol for a reversed-phase HPLC-UV method that effectively separates and quantifies this compound and avobenzone in complex sunscreen matrices.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (USP grade or equivalent)

-

Avobenzone reference standard (USP grade or equivalent)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade/ultrapure)

-

Formic acid (optional, for mobile phase modification)

-

Commercially available sunscreen product for analysis

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm, nylon or PTFE)

-

Ultrasonic bath

-

Centrifuge

Chromatographic Conditions

A reliable separation can be achieved using the following chromatographic conditions. Method optimization may be required based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 30 °C |

| Detection Wavelength | 330 nm[1][2] |

| Run Time | Approximately 15-20 minutes |

Preparation of Standard Solutions

Stock Standard Solution (e.g., 500 µg/mL):

-

Accurately weigh approximately 50 mg of this compound and 50 mg of avobenzone reference standards.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[3]

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 5-100 µg/mL).

Sample Preparation

-

Accurately weigh approximately 0.1 g of the sunscreen sample into a 100 mL volumetric flask.[2]

-

Add approximately 70 mL of methanol and sonicate for 30 minutes to disperse the sample and extract the analytes.[2]

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with methanol and mix thoroughly.

-

Centrifuge a portion of the solution to separate any undissolved excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

-

Further dilution with the mobile phase may be necessary to bring the analyte concentrations within the calibration range.

Quantitative Data Summary

The following table summarizes typical performance data for the described HPLC-UV method.

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Avobenzone | ~11-17[1][2] | 12 - 32[2] | > 0.999[1][2] | ~2.54[1] | ~0.04[1] |

| This compound | ~7-10[1][2] | 45 - 120[2] | > 0.999[1][2] | ~2.12[1] | ~0.03[1] |

Note: Retention times, LOD, and LOQ are estimates and can vary depending on the specific instrument, column, and exact chromatographic conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for HPLC-UV analysis.

Conclusion

The HPLC-UV method outlined in this application note provides a straightforward and reliable means for the simultaneous quantification of this compound and avobenzone in sunscreen formulations. The protocol is characterized by its simplicity, accuracy, and precision, making it a valuable tool for quality control and research and development in the pharmaceutical and cosmetic sectors.

References

Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Octinoxate in Sunscreen Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the quantitative determination of octinoxate (B1216657), a common UV filter, in sunscreen formulations. The described Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is demonstrated to be simple, precise, accurate, and specific, making it suitable for routine quality control and stability testing of sunscreen products. All experimental protocols and validation data are presented in accordance with International Conference on Harmonization (ICH) guidelines.

Introduction

This compound, or ethylhexyl methoxycinnamate, is a widely used organic UV-B filter in a variety of cosmetic and sunscreen products to protect the skin from the harmful effects of solar radiation. Accurate quantification of this compound in these formulations is crucial to ensure product efficacy and regulatory compliance. The complex matrix of sunscreen formulations, which often contain multiple active ingredients, emulsifiers, and emollients, presents a significant analytical challenge. This necessitates the development of a specific and reliable analytical method. This document provides a detailed protocol for an RP-HPLC method for the analysis of this compound, along with a summary of its validation.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard: USP grade or equivalent (≥98% purity)

-

Methanol (B129727): HPLC grade

-

Water: HPLC grade or purified by a water purification system

-

Phosphate Buffer: (if required, as per specific method variations)

-

Sunscreen Product: Commercial sample containing this compound

-

Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)

-

Pipettes: Calibrated micropipettes and glass pipettes

-

Syringe filters: 0.45 µm PTFE or nylon

-

HPLC vials: Amber, 2 mL with caps

-

Analytical balance: Capable of weighing to 0.1 mg

-

Sonicator bath

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water, typically in a ratio of 85:15 (v/v) or 90:10 (v/v).[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Column Temperature: Ambient or controlled at 25°C.

-

Injection Volume: 20 µL.

-

Run Time: Approximately 10-25 minutes, sufficient to allow for the elution of this compound and any other interfering peaks.[3]

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 15 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the expected concentration range of the sample solutions. A typical linearity range for this compound is 45 to 120 µg/mL.[3]

Sample Preparation

-

Sample Weighing: Accurately weigh an amount of sunscreen formulation equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. For a sunscreen containing 7.5% this compound, this would be approximately 133 mg of the product.

-

Extraction: Add approximately 70 mL of methanol to the volumetric flask.

-

Sonication: Sonicate the flask for 30 minutes to facilitate the extraction of this compound from the sunscreen matrix.[3]

-

Dilution: Allow the solution to cool to room temperature and then dilute to the mark with methanol. Mix thoroughly.

-

Centrifugation/Filtration: Centrifuge a portion of the solution to separate any undissolved excipients. Alternatively, allow the solution to stand and settle.

-

Final Dilution and Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

Method Validation Summary

The described RP-HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.

| Validation Parameter | Typical Results |

| Linearity (R²) | ≥ 0.999[3] |

| Range (µg/mL) | 45 - 120[3] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Repeatability | < 2.0%[3] |

| - Intermediate Precision | < 2.0% |

| Limit of Detection (LOD) (µg/mL) | 0.28[2] |

| Limit of Quantification (LOQ) (µg/mL) | 0.03[2] |

| Specificity | No interference from placebo or other common sunscreen ingredients at the retention time of this compound. |

Visualizations

References

In Vitro Protocols for Assessing Octinoxate's Estrogenic Activity: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro protocols designed to assess the potential estrogenic activity of octinoxate (B1216657), a common UV filter. The included methodologies are foundational for screening and characterizing the endocrine-disrupting potential of this compound.

Introduction

This compound (2-ethylhexyl methoxycinnamate) is a widely used ingredient in sunscreens and other personal care products to absorb UV-B radiation. Concerns have been raised about its potential to act as an endocrine disruptor by mimicking the action of estrogen. In vitro assays are critical first-tier screening tools to identify and characterize such hormonal activities. This document outlines key in vitro methods for evaluating the estrogenicity of this compound, including receptor binding, reporter gene activation, and cell proliferation assays.

It is important to note that the available data on this compound's estrogenic activity is conflicting. Some studies report weak estrogenic effects, while large-scale screening programs have found no significant activity. This underscores the importance of standardized, well-controlled experimental protocols.

Data Presentation: Quantitative Assessment of this compound's Estrogenic Activity

The following table summarizes the available quantitative data on the in vitro estrogenic activity of this compound. The conflicting findings highlight the variability in experimental systems and the need for careful interpretation of results.

| Assay Type | Endpoint | Result for this compound | Reference |

| Reporter Gene Assay | Estrogenic Activity (EC50) | 2.37 µM | [1] |

| Computational Model | Relative Binding Affinity (logRBA) | -0.597 | |

| High-Throughput Screening (ToxCast/Tox21) | Endocrine Activity | No activity detected after data curation | [1] |

Note: The EC50 (half-maximal effective concentration) indicates the concentration at which this compound elicits half of its maximum response in the assay. The logRBA (logarithmic relative binding affinity) is a calculated measure of a substance's ability to bind to the estrogen receptor compared to estradiol (B170435). A negative value indicates weaker binding than estradiol.

Estrogenic Signaling Pathway

The following diagram illustrates the classical estrogen signaling pathway, which is the primary mechanism through which this compound's potential estrogenic effects are mediated.

Experimental Protocols

Detailed methodologies for key in vitro assays to assess this compound's estrogenic activity are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Principle: A fixed concentration of radiolabeled 17β-estradiol ([³H]E2) is incubated with a preparation of estrogen receptors (e.g., from rat uterine cytosol or recombinant human ERα). The test compound (this compound) is added at increasing concentrations. The amount of radiolabeled estradiol displaced from the receptor is measured, and the concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined.

Protocol Workflow:

Detailed Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA and dithiothreitol.

-

Radioligand: [³H]17β-estradiol at a final concentration of 1 nM.

-

Estrogen Receptor: Rat uterine cytosol preparation or recombinant human ERα.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and perform serial dilutions.

-

Hydroxylapatite (HAP) Slurry: For separation of bound and free radioligand.

-

-

Assay Procedure:

-

In microcentrifuge tubes, combine the assay buffer, estrogen receptor preparation, and either the test compound (this compound at various concentrations), a non-specific binding control (a high concentration of unlabeled estradiol), or a vehicle control.

-

Add the [³H]17β-estradiol to all tubes.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing to allow the receptor-ligand complex to adsorb to the HAP.

-

Centrifuge the tubes to pellet the HAP.

-

Wash the pellets with assay buffer to remove unbound radioligand.

-

Add scintillation cocktail to the pellets and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding of [³H]17β-estradiol at each concentration of this compound.

-

Plot the percentage of inhibition of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that uses genetically modified yeast (Saccharomyces cerevisiae) to detect substances with estrogenic activity.

Principle: The yeast cells are engineered to contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic substance like this compound binds to the hER, the receptor-ligand complex binds to the EREs, leading to the expression of the reporter gene. The activity of the resulting enzyme can be measured colorimetrically.

Protocol Workflow:

Detailed Methodology:

-

Preparation of Reagents:

-

Yeast Culture Medium: Appropriate growth medium for Saccharomyces cerevisiae.

-

Test Compound: Prepare a stock solution of this compound in ethanol and perform serial dilutions.

-

Positive Control: 17β-estradiol.

-

Negative Control: Vehicle (ethanol).

-

Lysis Buffer: To break open the yeast cells.

-

Chromogenic Substrate: Chlorophenol red-β-D-galactopyranoside (CPRG).

-

-

Assay Procedure:

-

In a 96-well plate, add the serially diluted this compound, positive control, and negative control to the respective wells. Allow the solvent to evaporate.

-

Add the yeast cell suspension to each well.

-

Seal the plate and incubate at 30°C for 48-72 hours with gentle shaking.

-

After incubation, add the lysis buffer to each well to permeabilize the cells.

-

Add the CPRG substrate solution to each well.

-

Incubate the plate at 37°C until a color change is observed in the positive control wells.

-

Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Correct the absorbance readings by subtracting the blank values.

-

Plot the absorbance against the logarithm of the this compound concentration.

-

Determine the EC50 value from the dose-response curve.

-

ERα CALUX (Chemically Activated Luciferase Expression) Bioassay

The ERα CALUX bioassay is a mammalian cell-based reporter gene assay for detecting estrogenic compounds.

Principle: This assay utilizes a human cell line (e.g., U2OS) that is stably transfected with the human estrogen receptor alpha (ERα) and a luciferase reporter gene under the control of EREs. Binding of an estrogenic compound to ERα activates the transcription of the luciferase gene. The resulting light production is measured and is proportional to the estrogenic activity of the compound.

Protocol Workflow:

Detailed Methodology:

-

Cell Culture and Seeding:

-